molecular formula C6H5ClFNO3S B6604848 6-chloro-5-methoxypyridine-3-sulfonyl fluoride CAS No. 2138311-59-6

6-chloro-5-methoxypyridine-3-sulfonyl fluoride

Cat. No. B6604848
CAS RN: 2138311-59-6
M. Wt: 225.63 g/mol
InChI Key: HRAHNFWXINBCGJ-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxypyridine-3-sulfonyl fluoride (CMPF) is a chemical compound that is widely used in scientific research. It is a sulfonyl fluoride which is used as a reagent for various organic synthesis reactions. CMPF is also used as a fluorinating agent in biochemistry, and is used to study the effects of fluorinated compounds on enzymes and other biological molecules.

Scientific Research Applications

6-chloro-5-methoxypyridine-3-sulfonyl fluoride is used in a variety of scientific research applications. It is used as a reagent for various organic synthesis reactions, such as the synthesis of fluorinated compounds. It is also used as a fluorinating agent in biochemistry, and is used to study the effects of fluorinated compounds on enzymes and other biological molecules. 6-chloro-5-methoxypyridine-3-sulfonyl fluoride is also used in the study of enzyme inhibition, as it can be used to selectively inhibit certain enzymes.

Mechanism of Action

6-chloro-5-methoxypyridine-3-sulfonyl fluoride acts as a fluorinating agent, meaning that it is capable of introducing fluorine atoms into molecules. This process is known as fluorination, and it is used to modify the properties of molecules. In the case of 6-chloro-5-methoxypyridine-3-sulfonyl fluoride, it is used to modify the properties of enzymes and other biological molecules.
Biochemical and Physiological Effects
6-chloro-5-methoxypyridine-3-sulfonyl fluoride is used in research to study the effects of fluorinated compounds on enzymes and other biological molecules. It has been found to inhibit certain enzymes, such as cytochrome P450 enzymes, and can also affect the activity of other proteins, such as G-proteins. In addition, 6-chloro-5-methoxypyridine-3-sulfonyl fluoride has been found to affect the expression of certain genes, and can also affect the metabolism of certain molecules.

Advantages and Limitations for Lab Experiments

6-chloro-5-methoxypyridine-3-sulfonyl fluoride has several advantages when used in lab experiments. It is relatively easy to synthesize, and it produces high yields. It also has a high reactivity, making it useful for a variety of organic synthesis reactions. However, 6-chloro-5-methoxypyridine-3-sulfonyl fluoride also has some limitations. It is a toxic compound, and should be handled with caution. In addition, it is relatively expensive, and can be difficult to obtain.

Future Directions

6-chloro-5-methoxypyridine-3-sulfonyl fluoride has a wide range of potential applications in scientific research. It can be used to study the effects of fluorinated compounds on enzymes and other biological molecules, as well as to study enzyme inhibition and gene expression. In addition, 6-chloro-5-methoxypyridine-3-sulfonyl fluoride could be used in the synthesis of new drugs and other compounds. It could also be used to modify the properties of proteins and other molecules, as well as to study the metabolism of certain molecules. Finally, 6-chloro-5-methoxypyridine-3-sulfonyl fluoride could be used to study the effects of fluorinated compounds on human health, as well as to develop new treatments for various diseases.

Synthesis Methods

6-chloro-5-methoxypyridine-3-sulfonyl fluoride is synthesized through a method known as the Barton-McCombie reaction. This method involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base, such as potassium carbonate. The reaction produces a sulfonyl fluoride, which is then reacted with a halogen, such as chlorine, to produce 6-chloro-5-methoxypyridine-3-sulfonyl fluoride. This method is simple and efficient, and produces 6-chloro-5-methoxypyridine-3-sulfonyl fluoride with a high yield.

properties

IUPAC Name

6-chloro-5-methoxypyridine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO3S/c1-12-5-2-4(13(8,10)11)3-9-6(5)7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAHNFWXINBCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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